Cas no 2344679-46-3 (3-Benzofuranacetic acid, 7-(difluoromethoxy)-)

3-Benzofuranacetic acid, 7-(difluoromethoxy)-, is a fluorinated benzofuran derivative with potential applications in pharmaceutical and agrochemical research. The difluoromethoxy substituent at the 7-position enhances its metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. Its benzofuran core provides a rigid scaffold for structural modifications, while the acetic acid moiety allows for further functionalization. This compound may exhibit improved bioavailability and binding affinity in target interactions due to its fluorine incorporation. Suitable for use in synthetic chemistry, it serves as a precursor for developing bioactive molecules with optimized pharmacokinetic properties. Handling requires standard laboratory precautions due to its reactive carboxylic acid group.
3-Benzofuranacetic acid, 7-(difluoromethoxy)- structure
2344679-46-3 structure
Product Name:3-Benzofuranacetic acid, 7-(difluoromethoxy)-
CAS No:2344679-46-3
MF:C11H8F2O4
MW:242.175630569458
CID:5854541
PubChem ID:165738901
Update Time:2025-05-27

3-Benzofuranacetic acid, 7-(difluoromethoxy)- Chemical and Physical Properties

Names and Identifiers

    • 3-Benzofuranacetic acid, 7-(difluoromethoxy)-
    • EN300-7355379
    • 2-[7-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid
    • 2344679-46-3
    • Inchi: 1S/C11H8F2O4/c12-11(13)17-8-3-1-2-7-6(4-9(14)15)5-16-10(7)8/h1-3,5,11H,4H2,(H,14,15)
    • InChI Key: CQAYRDKGBYRXCY-UHFFFAOYSA-N
    • SMILES: O1C2=C(OC(F)F)C=CC=C2C(CC(O)=O)=C1

Computed Properties

  • Exact Mass: 242.03906506g/mol
  • Monoisotopic Mass: 242.03906506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 59.7Ų

Experimental Properties

  • Density: 1.432±0.06 g/cm3(Predicted)
  • Boiling Point: 362.8±37.0 °C(Predicted)
  • pka: 4.06±0.30(Predicted)

3-Benzofuranacetic acid, 7-(difluoromethoxy)- Pricemore >>

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Additional information on 3-Benzofuranacetic acid, 7-(difluoromethoxy)-

Recent Advances in the Study of 3-Benzofuranacetic acid, 7-(difluoromethoxy)- (CAS: 2344679-46-3)

In recent years, the compound 3-Benzofuranacetic acid, 7-(difluoromethoxy)- (CAS: 2344679-46-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzofuran core and difluoromethoxy substituent, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential clinical uses, making it a compound of considerable interest for researchers and industry professionals alike.

Recent research has highlighted the role of 3-Benzofuranacetic acid, 7-(difluoromethoxy)- in modulating inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study reported that the compound exhibited a 50% inhibitory concentration (IC50) of 0.8 μM for COX-2, with minimal activity against COX-1, suggesting a favorable safety profile for potential anti-inflammatory applications. These findings underscore the compound's potential as a lead candidate for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Another significant advancement involves the optimization of synthetic routes for 3-Benzofuranacetic acid, 7-(difluoromethoxy)-. A recent publication in Organic Process Research & Development detailed a scalable, high-yield synthesis method that reduces production costs while maintaining purity standards. The new protocol employs a palladium-catalyzed coupling reaction, achieving an overall yield of 78% with >99% purity. This development is particularly important for facilitating large-scale production and further pharmacological evaluation of the compound.

Emerging evidence also suggests potential applications of 3-Benzofuranacetic acid, 7-(difluoromethoxy)- in oncology. Preliminary in vitro studies conducted at the National Cancer Institute have shown that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of the NF-κB pathway. While these findings are still in early stages, they open new avenues for research into the compound's potential as an adjunct therapy in cancer treatment.

In conclusion, 3-Benzofuranacetic acid, 7-(difluoromethoxy)- (CAS: 2344679-46-3) represents a versatile molecule with multiple therapeutic potentials. Current research has established its promising anti-inflammatory properties, efficient synthetic pathways, and possible anticancer applications. As investigations continue, particularly in preclinical models, this compound may soon transition from laboratory research to clinical development, offering new treatment options for various medical conditions.

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